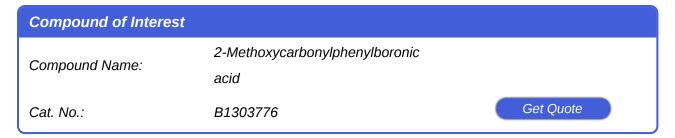


An In-depth Technical Guide to 2-Methoxycarbonylphenylboronic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxycarbonylphenylboronic acid, with the CAS Number 374538-03-1, is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis.[1] [2] Its unique structural features, particularly the presence of both a boronic acid and a methoxycarbonyl group on the phenyl ring, make it a highly valuable reagent in the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in synthetic methodology and drug discovery.

Physicochemical Properties

The physical and chemical properties of **2-methoxycarbonylphenylboronic acid** are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.



Property	Value	Reference
CAS Number	374538-03-1	[1][2]
Molecular Formula	C ₈ H ₉ BO ₄	[1][2]
Molecular Weight	179.97 g/mol	[1]
Appearance	White to off-white crystalline powder	[1][2]
Melting Point	102-107 °C	
Purity	≥96.0% (HPLC)	[2]
Synonyms	2- (Methoxycarbonyl)benzenebor onic acid	[1]
Solubility	Soluble in polar organic solvents.	
Storage	Store in a cool, dry place.	_

Synthesis of 2-Methoxycarbonylphenylboronic Acid

While a specific, detailed experimental protocol for the synthesis of 2-

methoxycarbonylphenylboronic acid is not readily available in peer-reviewed literature, a plausible synthetic route can be derived from established methodologies for analogous compounds. A common approach involves the ortho-lithiation of methyl benzoate followed by reaction with a trialkyl borate and subsequent acidic workup.

Plausible Experimental Protocol:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of methyl benzoate in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
- Ortho-lithiation: The flask is cooled to -78 °C in a dry ice/acetone bath. A strong lithium amide base, such as lithium diisopropylamide (LDA), is added dropwise via the dropping funnel



while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete ortho-lithiation.

- Borylation: A solution of triisopropyl borate in anhydrous THF is then added dropwise to the reaction mixture, again maintaining a low temperature. The mixture is stirred for an additional 2-3 hours at -78 °C.
- Quenching and Work-up: The reaction is allowed to warm to room temperature and then
 quenched by the slow addition of aqueous hydrochloric acid (1M). The organic layer is
 separated, and the aqueous layer is extracted with ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford 2methoxycarbonylphenylboronic acid.



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Caption: Plausible synthetic workflow for **2-methoxycarbonylphenylboronic acid**.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of **2-methoxycarbonylphenylboronic acid** is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.[3][4][5]



Detailed Experimental Protocol for a Generic Suzuki-Miyaura Coupling:

- Reagents and Setup: To a flame-dried Schlenk flask are added the aryl halide (1.0 eq.), **2-methoxycarbonylphenylboronic acid** (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
- Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is thoroughly purged with an inert gas (argon or nitrogen) by repeated cycles of evacuation and backfilling.
- Solvent Addition: Degassed solvents, typically a mixture such as 1,4-dioxane/water, toluene/water, or DMF, are added via syringe.
- Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C)
 and stirred until the starting materials are consumed, as monitored by thin-layer
 chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an
 organic solvent like ethyl acetate, and washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.



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Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.



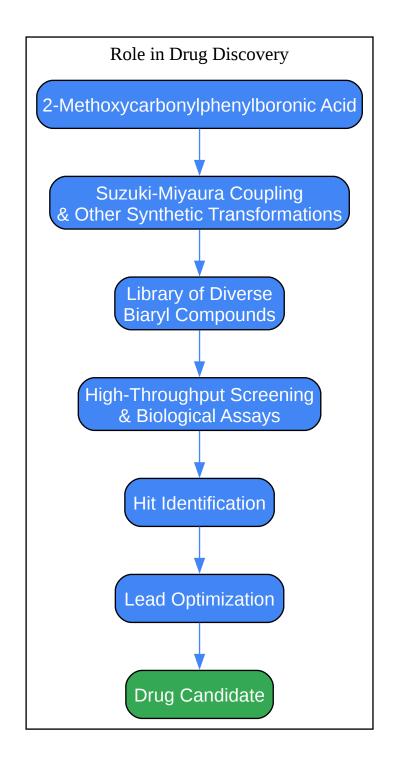
Role in Drug Discovery and Development

Currently, there is no direct evidence to suggest that **2-methoxycarbonylphenylboronic acid** itself is an active modulator of specific biological signaling pathways. Instead, its significance in drug discovery lies in its role as a key synthetic intermediate. The biaryl structures synthesized using this building block are prevalent in a wide range of biologically active molecules, including enzyme inhibitors and receptor antagonists.

For instance, boronic acids, in general, are known to interact with the active sites of certain enzymes, such as serine proteases. While 2-arylboronic acids are not typically associated with neuroprotective effects, related 2-arylvinylboronic acids have shown potential in affecting multiple biological targets involved in Alzheimer's disease.[6] This highlights the importance of the overall molecular structure, which can be accessed and diversified through synthetic building blocks like **2-methoxycarbonylphenylboronic acid**.

The logical relationship of its utility in the drug discovery pipeline is illustrated below.





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Caption: The role of **2-methoxycarbonylphenylboronic acid** in the drug discovery process.

Conclusion



2-Methoxycarbonylphenylboronic acid is a valuable and versatile reagent in organic synthesis. Its well-defined properties and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists and materials scientists. While not a biologically active agent itself, its role as a foundational building block enables the efficient construction of novel and complex molecules with a wide range of potential therapeutic applications. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors.

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References

- 1. 2-(Methoxycarbonyl)phenylboronic Acid (contains varying am... [cymitquimica.com]
- 2. 2-Methoxycarbonylphenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Discovery of alkenylboronic acids as neuroprotective agents affecting multiple biological targets involved in Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]
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